![molecular formula C10H13N5O4 B7776058 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776058.png)
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
概要
説明
Carbonyldiimidazole . This compound is widely used in organic synthesis, particularly for the formation of amides, esters, and peptides. It is a versatile reagent that facilitates the coupling of carboxylic acids with amines and alcohols.
準備方法
Carbonyldiimidazole: can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:
4 C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
The side product, imidazolium chloride, is removed, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .
化学反応の分析
Carbonyldiimidazole: undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: It can be reduced to form imidazole and carbon dioxide.
Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Common reagents and conditions used in these reactions include:
Amines: For the formation of amides.
Alcohols: For the formation of esters.
Bases: Such as triethylamine, to facilitate the reactions.
Major products formed from these reactions include amides, esters, and peptides.
科学的研究の応用
Carbonyldiimidazole: has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.
Biology: It is used in the modification of proteins and nucleic acids.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an intermediate imidazolide, which then reacts with nucleophiles such as amines or alcohols to form the desired amide or ester. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of reactive intermediates.
類似化合物との比較
Carbonyldiimidazole: can be compared with other similar compounds such as:
Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis.
N,N’-Diisopropylcarbodiimide: A coupling reagent with similar applications.
The uniqueness of Carbonyldiimidazole lies in its ability to form stable intermediates and its high efficiency in coupling reactions. It is also less toxic and easier to handle compared to some other coupling reagents.
Similar compounds include:
- Dicyclohexylcarbodiimide
- N,N’-Diisopropylcarbodiimide
- N-Hydroxysuccinimide
特性
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBGVTZYEHREMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



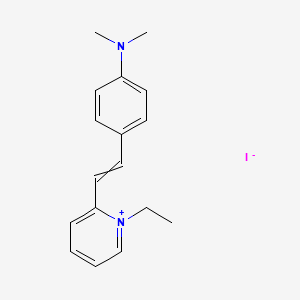
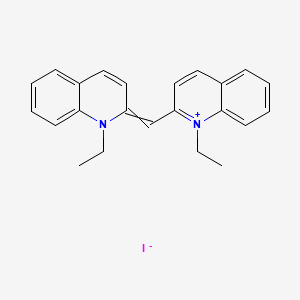
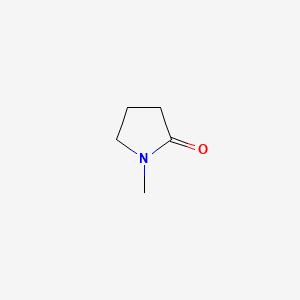
![(E)-[(2E,4E)-5-anilinopenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B7775998.png)

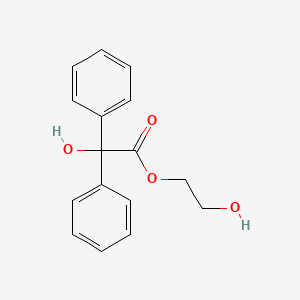

![[amino-(3-nitrophenyl)methylidene]azanium;chloride](/img/structure/B7776033.png)
![N'-methoxycarbonyl-N-[2-[(N-methoxycarbonyl-C-sulfanylcarbonimidoyl)amino]phenyl]carbamimidothioic acid](/img/structure/B7776034.png)
![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)
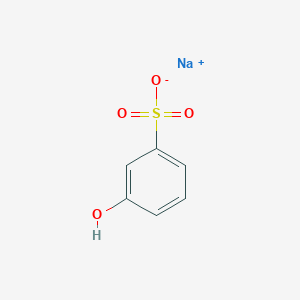
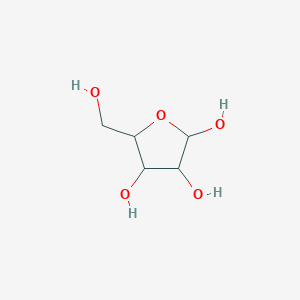
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776051.png)
